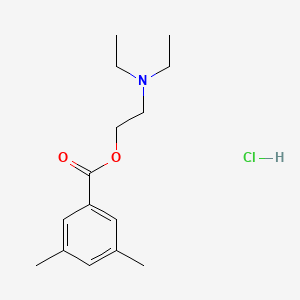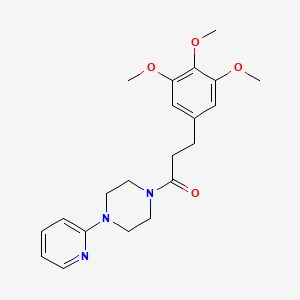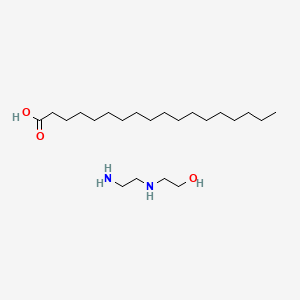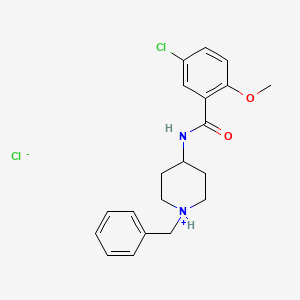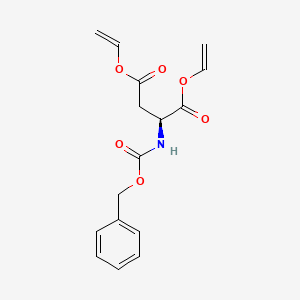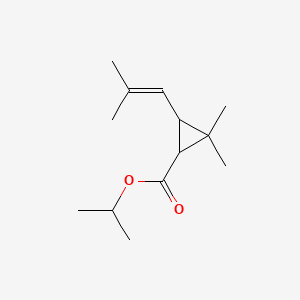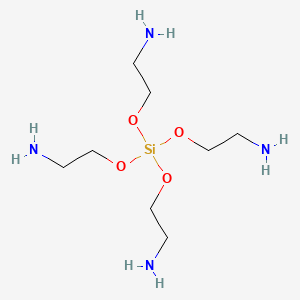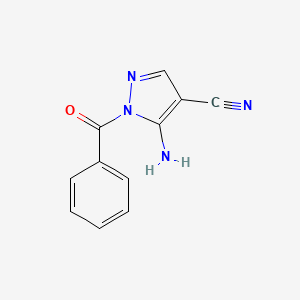
5-amino-1-benzoyl-1H-Pyrazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-amino-1-benzoyl-1H-Pyrazole-4-carbonitrile is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-benzoyl-1H-Pyrazole-4-carbonitrile typically involves a multi-component reaction. One common method is the cyclocondensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine. This reaction is often carried out in the presence of a catalyst such as alumina–silica-supported manganese dioxide (MnO2) in water at room temperature . The reaction yields the desired product in high efficiency, typically between 86-96% .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of recyclable catalysts and green solvents is emphasized to make the process more environmentally friendly. The scalability of the reaction and the use of heterogeneous catalysts like MnO2 supported on alumina-silica make it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
5-amino-1-benzoyl-1H-Pyrazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like molecular iodine.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Molecular iodine in the presence of a base like triethylamine.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the carbonitrile group.
Substitution: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
5-amino-1-benzoyl-1H-Pyrazole-4-carbonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-amino-1-benzoyl-1H-Pyrazole-4-carbonitrile involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, making it a versatile molecule in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
- 5-amino-1-methyl-1H-pyrazole-4-carbonitrile
- 3,5-diamino-1H-pyrazole-4-carbonitrile
- 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile
Uniqueness
5-amino-1-benzoyl-1H-Pyrazole-4-carbonitrile stands out due to its benzoyl group, which imparts unique chemical properties and biological activities. This differentiates it from other similar compounds that may lack the benzoyl group or have different substituents .
Properties
Molecular Formula |
C11H8N4O |
|---|---|
Molecular Weight |
212.21 g/mol |
IUPAC Name |
5-amino-1-benzoylpyrazole-4-carbonitrile |
InChI |
InChI=1S/C11H8N4O/c12-6-9-7-14-15(10(9)13)11(16)8-4-2-1-3-5-8/h1-5,7H,13H2 |
InChI Key |
DZTOYLIIAGWEJI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N2C(=C(C=N2)C#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


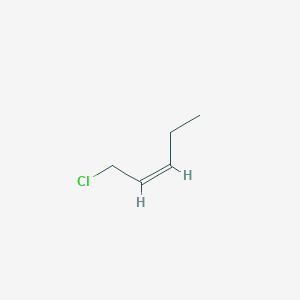
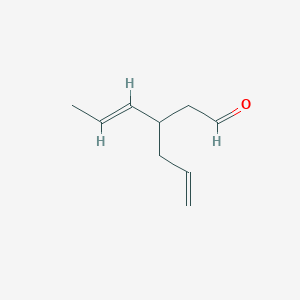
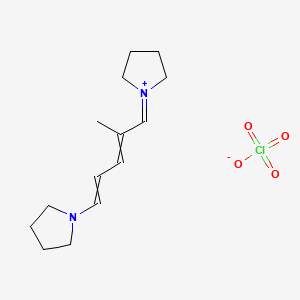
![6-[(1-Oxoallyl)oxy]hexyl N,N-diethyl-beta-alaninate](/img/structure/B13757847.png)
